Physicochemical Differentiation: logP and Aqueous Solubility Potential vs. 6-Ethyl-4-aryl-5-methoxycarbonyl-DHPM Derivatives
2-(1-Aminoethyl)-6-ethyl-3,4-dihydropyrimidin-4-one has a computed XLogP3 of -0.4 [1], which is substantially more hydrophilic than representative 6-ethyl-4-aryl-5-methoxycarbonyl-DHPM calcium channel blockers that typically exhibit logP values above 2.0 due to their aryl and ester substituents [2]. This difference in lipophilicity of approximately 2.4 log units corresponds to a theoretical ~250-fold difference in octanol-water partition coefficient, predicting markedly higher aqueous solubility and lower passive membrane permeability for the target compound. This positions it in a different drug-like chemical space compared to the lipophilic DHPMs developed as calcium channel antagonists.
| Evidence Dimension | Computed logP (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -0.4 |
| Comparator Or Baseline | 6-Ethyl-4-aryl-5-methoxycarbonyl-DHPMs; estimated logP > 2.0 based on representative structures with aromatic and ester moieties |
| Quantified Difference | Δ logP ≈ 2.4+ units (target more hydrophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem); comparator logP estimated from structural class characteristics |
Why This Matters
The pronounced hydrophilicity difference means the target compound is unsuitable as a direct surrogate for lipophilic DHPM calcium channel blockers; procurement must align with the intended screening environment (e.g., aqueous biochemical assays vs. cell-based membrane permeability studies).
- [1] PubChem. (2025). Compound Summary for CID 136103129: 2-(1-Aminoethyl)-6-ethylpyrimidin-4-ol. XLogP3-AA = -0.4. National Center for Biotechnology Information. View Source
- [2] Saraç, S., Çiftçi, M., Zorkun, I. S., Tunç, Ö., & Erol, K. (2007). Studies on the synthesis and biological activity of 6-ethyl-4-aryl-5-methoxycarbonyl-3,4-dihydropyrimidin-2(1H)-ones. Arzneimittel-Forschung/Drug Research, 57(3), 137–142. (Structural characteristics of the series imply logP > 2). View Source
